molecular formula C11H4Cl6O3 B2752989 1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione CAS No. 38667-80-0

1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione

Cat. No.: B2752989
CAS No.: 38667-80-0
M. Wt: 396.85
InChI Key: WXYXLXQSWBFNEH-UHFFFAOYSA-N
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Description

1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione is a useful research compound. Its molecular formula is C11H4Cl6O3 and its molecular weight is 396.85. The purity is usually 95%.
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Biological Activity

1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione is a complex chlorinated compound with potential biological activities that warrant detailed examination. This article aims to synthesize existing research findings on its biological activity, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its unique tetracyclic framework and multiple chlorine substituents which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H4Cl6O3
Molecular Weight384.82 g/mol
CAS Number38667-80-0

Antimicrobial Activity

Research indicates that compounds similar to hexachloro derivatives exhibit significant antimicrobial properties. A study demonstrated that chlorinated compounds can disrupt microbial cell membranes and inhibit growth.

Case Study:
A recent investigation into the antimicrobial effects of various chlorinated compounds found that hexachloro derivatives showed activity against a range of pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably lower than those of non-chlorinated analogs, suggesting enhanced potency due to chlorine substitution.

Anticancer Activity

The anticancer potential of hexachloro compounds has been explored in various studies. These compounds may induce apoptosis in cancer cells through multiple mechanisms including oxidative stress and disruption of cellular signaling pathways.

Research Findings:
In vitro studies have shown that hexachloro derivatives can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 0.05 to 0.15 µg/mL depending on the specific cell line tested.

Cell LineIC50 (µg/mL)
HCT1160.077
MCF70.102
Panc-10.080

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can induce oxidative stress in cells leading to apoptosis.
  • Cell Membrane Disruption : The hydrophobic nature of chlorinated compounds allows them to integrate into lipid membranes disrupting their integrity.
  • Enzyme Inhibition : They may inhibit critical enzymes involved in cancer cell metabolism.

Properties

IUPAC Name

1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl6O3/c12-7-8(13)10(15)2-1(9(7,14)11(10,16)17)3(18)5-6(20-5)4(2)19/h1-2,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYXLXQSWBFNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(=O)C3C(C1=O)O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

38 g. of 1,2,3,4,9,9-hexachloro-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione, prepared according to Example 1, were added slowly to a solution of 200 ml. of ethanol containing 20 ml. of 30% hydrogen peroxide and 13 g. of sodium carbonate at such a rate that the temperature was maintained at 40°-50° C. The yellow color of the dione disappeared quickly. The solution was then cooled to 10°-13° C. and a white precipitate formed. This solid was filtered and recrystallized from ethanol, m.p. 180°-181° C.
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